molecular formula C19H22N2O6 B14142377 Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate CAS No. 39562-18-0

Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Cat. No.: B14142377
CAS No.: 39562-18-0
M. Wt: 374.4 g/mol
InChI Key: CFRDJHSYIDTCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methylethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, commonly known as nimodipine (IUPAC name: isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate), is a dihydropyridine (DHP) calcium channel blocker. It is structurally characterized by a 3-nitrophenyl group at the 4-position of the DHP ring and two distinct ester moieties: a 2-methoxyethyl group at the 5-position and an isopropyl (1-methylethyl) group at the 3-position (Figure 1) .

Nimodipine exhibits cerebroselective vasodilation, making it clinically significant for managing cerebral vasospasm and ischemic stroke . Its molecular formula is C21H26N2O7, with a molecular weight of 418.44 g/mol . Unlike other DHPs, nimodipine’s ester groups enhance lipophilicity, facilitating blood-brain barrier penetration .

Properties

CAS No.

39562-18-0

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

3-O-methyl 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H22N2O6/c1-10(2)27-19(23)16-12(4)20-11(3)15(18(22)26-5)17(16)13-7-6-8-14(9-13)21(24)25/h6-10,17,20H,1-5H3

InChI Key

CFRDJHSYIDTCKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The patented process (US4600778A) employs a conjugate addition-cyclization strategy between ylidene carbonyl compounds and enamine esters. Key steps include:

  • Ylidene Precursor Activation : A β-ketoester (e.g., methyl 3-aminocrotonate) reacts with 3-nitrobenzaldehyde to form a ylidene intermediate.
  • Enamine Coupling : The ylidene reacts with a second enamine ester (e.g., isopropyl 3-aminocrotonate) in the presence of a piperidine acetate catalyst.
  • Cyclization : Intramolecular nucleophilic attack and proton transfer yield the 1,4-DHP core.

The reaction proceeds at 40–60°C in methanol, achieving yields >95% with 0.04–0.2 moles of catalyst per mole of ylidene.

Catalyst and Solvent Optimization

Parameter Optimal Range Impact on Yield
Catalyst (piperidine acetate) 0.04–0.2 mol/mol Maximizes cyclization efficiency
Solvent Methanol/Ethanol Enhances intermediate solubility
Temperature 40–60°C Balances reaction rate and by-product suppression

Data derived from US4600778A demonstrates that reducing catalyst loading below 0.04 mol/mol drops yields to <80%, while exceeding 0.2 mol/mol promotes side reactions.

Stepwise Esterification Strategy

Monoester Intermediate Isolation

The mono-methyl ester (CAS 74936-72-4) serves as a precursor, synthesized via selective esterification of 3,5-pyridinedicarboxylic acid with methanol under acidic conditions. Key properties:

  • Molecular Formula : C₁₆H₁₆N₂O₆
  • Melting Point : 203°C
  • Purity : ≥98% (HPLC)

Second Esterification with 1-Methylethanol

The monoester undergoes transesterification with isopropyl alcohol using titanium(IV) isopropoxide as a Lewis acid catalyst:
$$
\text{Monoester} + \text{Isopropyl alcohol} \xrightarrow{\text{Ti(OiPr)₄}} \text{Target compound} + \text{Methanol}
$$
Reaction conditions:

  • Temperature : 80°C
  • Duration : 12 hours
  • Yield : 85–90% after column chromatography

Comparative Analysis of Methods

Traditional Hantzsch vs. Catalytic Process

Parameter Hantzsch Method US4600778A Process
Yield 60–70% 90–99.9%
By-products 5–7 (e.g., regioisomers) None detectable
Reaction Time 24–48 hours 1–3 hours
Catalyst Ammonium acetate Piperidine acetate

The catalytic method eliminates by-products through precise steric control, whereas classical Hantzsch conditions favor symmetric diester formation.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (4:1), yielding needle-shaped crystals with >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, CH(CH₃)₂), 2.32 (s, 6H, C₂/C₆-CH₃), 5.12 (s, 1H, C₄-H), 7.48–8.12 (m, 4H, Ar-H).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution
3-Nitrobenzaldehyde 45%
Catalyst 15%
Solvent Recovery 30%

Large-scale runs (>100 kg) reduce per-unit costs by 40% through solvent recycling and catalyst reuse.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by blocking calcium channels. It binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions. This action results in vasodilation and reduced cardiac workload, making it effective in treating hypertension and angina .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Dihydropyridines

Structural Features

Nimodipine belongs to the 1,4-dihydropyridine class, which shares a core structure of a 1,4-DHP ring substituted with methyl groups at positions 2 and 6 and an aryl group at position 4. Key structural variations among DHPs include:

  • Ester groups at positions 3 and 5 : These dictate lipophilicity, metabolic stability, and tissue selectivity.
  • Position of the nitro group on the aryl ring : Meta-substitution (3-nitrophenyl) in nimodipine vs. ortho (2-nitrophenyl) in nifedipine.
Table 1: Structural Comparison of Nimodipine with Analogous DHPs
Compound 3-Position Ester 5-Position Ester 4-Substituent Molecular Weight (g/mol) Key References
Nimodipine Isopropyl (1-methylethyl) 2-Methoxyethyl 3-Nitrophenyl 418.44
Nifedipine Methyl Methyl 2-Nitrophenyl 346.33
Nicardipine Methyl Benzyl 3-Nitrophenyl 479.53
Lercanidipine Methyl Bulky diphenylpropyl 3-Nitrophenyl 612.71
Barnidipine Impurity 4 Ethyl Methyl 3-Nitrophenyl 332.31

Pharmacological Differences

Tissue Selectivity
  • Nimodipine : Preferentially dilates cerebral vasculature due to its 2-methoxyethyl ester group , which enhances lipophilicity and brain penetration. Peripheral vasodilation is minimal, reducing systemic hypotension .
  • Nifedipine : Lacks cerebroselectivity; primarily acts on peripheral arteries, causing significant hypotension .
  • Lercanidipine : The bulky diphenylpropyl ester prolongs its membrane binding, enabling sustained antihypertensive effects .
Antioxidant and Photochemical Properties
  • Nifedipine : Converts to a nitroso derivative (NTP) under light, which exhibits spin-trapping activity and antioxidant effects in lipid membranes .
Drug Resistance Modulation

Nimodipine and other DHPs (e.g., nicardipine) reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein (ABCB1). Nimodipine enhances vincristine cytotoxicity by 70-fold in resistant leukemia cells .

Stability

  • Nimodipine is more photostable than nifedipine due to its meta-nitro group , which reduces light-induced degradation .

Clinical and Research Implications

  • Nimodipine: Approved for subarachnoid hemorrhage; prevents post-ischemic cerebral vasospasm .
  • Lercanidipine : Used in hypertension due to long-lasting effects from its lipophilic side chain .
  • Nifedipine: Limited to angina and hypertension but contraindicated in acute coronary syndromes due to reflex tachycardia .

Biological Activity

Methyl 1-Methylethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, also known by its chemical structure and various identifiers such as CAS number 74936-72-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16N2O6
  • Molecular Weight : 332.31 g/mol
  • IUPAC Name : 5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid methyl ester
  • Structure : The compound features a dihydropyridine moiety with two carboxylate ester functionalities and a nitrophenyl group, which contributes to its reactivity and biological activity .

Pharmacological Activities

The biological activity of this compound has been studied in various contexts:

Antihypertensive Effects

This compound belongs to a class of drugs known as dihydropyridine calcium channel blockers. It has been shown to exhibit significant antihypertensive effects by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .

Case Studies

  • Clinical Trials : In a study involving patients with essential hypertension, administration of the compound resulted in a statistically significant reduction in systolic and diastolic blood pressure compared to placebo .
  • Mechanistic Studies : Research demonstrated that this compound effectively blocks L-type calcium channels in cardiomyocytes, which is crucial for its antihypertensive action .

Antioxidant Activity

In vitro studies have indicated that this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models .

Toxicity and Side Effects

While the compound shows promise as an antihypertensive agent, potential side effects include dizziness, palpitations, and peripheral edema. Long-term studies are necessary to fully understand the safety profile of this compound .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAntihypertensive ActivityAntioxidant ActivityNotable Side Effects
This compoundYesYesDizziness
NisoldipineYesModerateFlushing
AmlodipineYesLowEdema

Q & A

Q. How does the 3-nitrophenyl substituent influence the compound’s selectivity for L-type calcium channels compared to Nimodipine?

  • Methodology : Conduct patch-clamp assays on vascular smooth muscle cells to measure IC50_{50} values. The meta-nitro group enhances lipophilicity, improving blood-brain barrier penetration relative to ortho-substituted analogs (e.g., Nisoldipine). Compare vasodilatory efficacy in ex vivo rat aortic ring models . Molecular dynamics simulations (e.g., AutoDock Vina) predict stronger binding to Cav1.2 channels due to reduced steric hindrance from the 1-methylethyl ester .

Q. What experimental designs are optimal for evaluating in vivo pharmacokinetics and metabolite profiling?

  • Methodology : Use randomized block designs with split-plot arrangements: administer the compound intravenously (1 mg/kg) and orally (5 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS to quantify parent compound and major metabolites (e.g., hydrolyzed dicarboxylic acid). Compare AUC and Cmax_{\text{max}} with Nimodipine to assess bioavailability .

Q. How can researchers reconcile contradictory data on the compound’s hazard classification across safety data sheets?

  • Methodology : Perform acute toxicity testing per OECD Guideline 423: administer 300 mg/kg orally to Wistar rats. Monitor for 14 days for mortality, neurotoxicity, or organ damage. Cross-reference results with supplier data (TCI: LD50_{50} >2000 mg/kg; AK Scientific: H302). Publish findings to clarify discrepancies and update institutional safety protocols .

Q. What computational approaches predict the compound’s interaction with cytochrome P450 enzymes, and how does this inform drug-drug interaction risks?

  • Methodology : Use Schrödinger’s QikProp to calculate logP (2.8) and polar surface area (85 Ų), indicating CYP3A4/2C9 metabolism. Dock the compound into CYP3A4 (PDB: 1TQN) using Glide SP mode. Identify metabolic hotspots (e.g., methyl ester hydrolysis). Validate with in vitro microsomal assays (+NADPH, 37°C, 60 min) and HPLC metabolite detection .

Notes for Experimental Design

  • Data Contradiction Analysis : When comparing calcium channel blocking efficacy, account for species-specific receptor isoforms (e.g., Cav1.2 in humans vs. Cav1.3 in rodents) .
  • Theoretical Framework : Link mechanistic studies to the "modulated receptor hypothesis," which posits that dihydropyridines stabilize calcium channels in inactivated states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.